molecular formula C8H12 B1619255 Vinylidenecyclohexane CAS No. 5664-20-0

Vinylidenecyclohexane

Cat. No. B1619255
CAS RN: 5664-20-0
M. Wt: 108.18 g/mol
InChI Key: HZHTYEIEGPBKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinylidenecyclohexane (VCH) is a cyclic hydrocarbon that has gained attention due to its unique properties and potential applications in various fields of science. VCH is a colorless liquid with a molecular formula of C8H12 and a molecular weight of 108.18 g/mol. It is a member of the vinylidene family of compounds, which are characterized by the presence of a carbon-carbon double bond and a carbon-carbon triple bond in the same molecule.

Scientific Research Applications

1. Polymerization Applications

Vinylidenecyclohexane (VCH) is prominently used in polymerization processes. For instance, the isospecific polymerization of vinylcyclohexane, a close relative of VCH, using zirconium complexes has been explored. These catalysts showed ultrahigh activities and led to the formation of highly isotactic poly(vinylcyclohexane), which are effective nucleation agents for polypropylene (Segal et al., 2008). Another study demonstrated the polymerization and copolymerization of VCH with α-olefins, using various heterogeneous and homogeneous catalytic systems, creating solid semicrystalline polymers (Rishina et al., 2006).

2. Catalysis and Chemical Synthesis

VCH has been utilized in catalysis and chemical synthesis. For example, copper-catalyzed enantioselective hydrosilylation of vinylidenecyclohexanes with silanes has been developed, offering a novel approach to create (cyclohexylidene)ethyl silanes (Shu Li et al., 2022). Furthermore, vinylidene equivalents, generated from 1,1-dichloroalkenes, have been used in cobalt-catalyzed reductive [5 + 1]-cycloadditions with vinylcyclopropanes, a process that is consistent with a mechanism involving cobalt vinylidene (Farley et al., 2020).

3. Material Science and Engineering

In material science, VCH derivatives are significant. For instance, the crystallization behavior of polyethylene-b-poly(vinylcyclohexane) diblock copolymers has been studied, revealing insights into the effects of different microphase separations on the crystallization kinetics (Loo et al., 2001). Another application in material science is the analysis of the α, β, and γ phases in poly(vinylidene fluoride) (PVDF), which is used for its unique piezoelectric properties (Cai et al., 2017).

Future Directions

: Vinylidenecyclohexane technical grade, 90% - Sigma-Aldrich : ChemSpider - VINYLIDENECYCLOHEXANE : Titanium‐Catalyzed Intermolecular Hydroaminoalkylation of Allenes and …

properties

InChI

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHTYEIEGPBKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205211
Record name Cyclohexane, ethenylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethenylidenecyclohexane

CAS RN

5664-20-0
Record name Ethenylidenecyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5664-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, ethenylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, ethenylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60205211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5664-20-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinylidenecyclohexane
Reactant of Route 2
Reactant of Route 2
Vinylidenecyclohexane
Reactant of Route 3
Vinylidenecyclohexane
Reactant of Route 4
Reactant of Route 4
Vinylidenecyclohexane
Reactant of Route 5
Reactant of Route 5
Vinylidenecyclohexane
Reactant of Route 6
Reactant of Route 6
Vinylidenecyclohexane

Citations

For This Compound
94
Citations
NA Nedolya, AV Afonin, BA Trofimov… - Russian journal of …, 1997 - elibrary.ru
A Novel Synthesis of 4,5-Dihydropyrrole Derivatives from Lithiated Vinylidenecyclohexane and Isopropyl Isothiocyanate … A NOVEL SYNTHESIS OF 4,5-DIHYDROPYRROLE DERIVATIVES …
Number of citations: 0 elibrary.ru
T Kaper, A Elma, H Thye… - European Journal of …, 2022 - Wiley Online Library
… With the optimized conditions in hand, we then investigated the scope of the hydroaminoalkylation of vinylidenecyclohexane (2) by conducting corresponding reactions with various …
H Hopf, D Gottschild, W Lenk - Israel Journal of Chemistry, 1985 - Wiley Online Library
… Like the lower homolog 27 vinylidenecyclohexane (46) required harsh conditions to isomerize (760C, 0.15 torr, flow system), and again the volatile products consisted of aromatic …
N Casanova, A Seoane, JL Mascareñas… - Angewandte …, 2015 - Wiley Online Library
… Next we investigated the scope of the reaction with regard to the 2-alkenylphenol unit, using vinylidenecyclohexane as the allene partner. As shown in the table, the reaction tolerates …
S Nagahara, K Maruoka, H Yamamoto - Bulletin of the Chemical …, 1993 - journal.csj.jp
… The combination of catalytic PhB(OH) 2 with AlHCl 2 also was effective for the regioselective hydroalumination of the disubstituted allenes, vinylidenecyclohexane and 1-trimethylsilyl-1,…
Number of citations: 10 www.journal.csj.jp
A Louka, M Stratakis - Organic Letters, 2021 - ACS Publications
… The type II intermediate complex also rationalizes the formation of the side product 6k′ in the hydrogermylation of vinylidenecyclohexane (4k). There, intermediate VI may undergo …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
N Casanova González, A Seoane Fernández… - 2015 - minerva.usc.es
… Next we investigated the scope of the reaction with regard to the 2alkenylphenol unit, using vinylidenecyclohexane as allene partner. As shown in the table, the reaction tolerates …
Number of citations: 0 minerva.usc.es
RC Larock, Y He, WW Leong, X Han… - The Journal of …, 1998 - ACS Publications
… The reaction of (Z)-3-iodo-2-methyl-2-propenol (1) and vinylidenecyclohexane (2) was chosen as a model reaction to explore the best reaction conditions for the palladium-catalyzed …
Number of citations: 99 0-pubs-acs-org.brum.beds.ac.uk
X Vidal, JL Mascareñas, M Gulias - Journal of the American …, 2019 - ACS Publications
… the annulation of alkenylanilides and allenes under palladium catalysis, (3e) we began our research by exploring the reaction between benzyltriflamide 1a and vinylidenecyclohexane (…
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
TW Mackewitz, D Ullrich, U Bergsträßer… - Liebigs …, 1997 - Wiley Online Library
… However, thermolysis of la in the presence of vinylidenecyclohexane (20) furnished the phosphane 21 as product of a double ene reaction almost independently of the molar ratio of the …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.